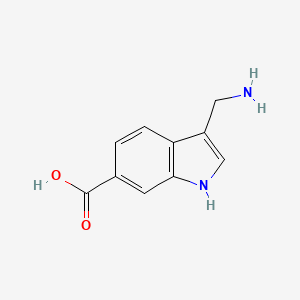

3-(Aminomethyl)-1H-indole-6-carboxylic acid

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c11-4-7-5-12-9-3-6(10(13)14)1-2-8(7)9/h1-3,5,12H,4,11H2,(H,13,14) |

InChI Key |

BCWLXUZRPGEUNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2CN |

Origin of Product |

United States |

Preparation Methods

Overview:

Traditional methods involve the synthesis of the indole core followed by selective functionalization at the 6-position to introduce the carboxylic acid group and the amino methyl substituent at the 3-position.

Typical Route:

Key Data:

Notes:

- The multi-step approach often suffers from low overall yields (~20-40%) due to cumulative losses.

- Raw materials such as phenylhydrazines and indole derivatives are relatively accessible but require careful handling.

One-Pot or Cascade Synthesis Strategies

Overview:

Recent advances focus on streamlining synthesis via one-pot reactions, reducing purification steps, and improving yields.

Example Method:

- Starting Material: 2-Aminomethylindole derivatives or substituted indoles.

- Reagents: Formaldehyde, oxidants, and carboxylation agents.

- Conditions: Mild heating (50-70°C), often in solvents like dimethylformamide or ethanol.

Research Findings:

- A patent (CN103539723A) describes a method where o-cyanophenylaminomethyl esters react with indole precursors in the presence of potassium carbonate, yielding the target compound with yields up to 75% in a reaction time of 10-20 minutes (see Table 1).

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | o-Cyanophenylaminomethyl ester | K2CO3, DMF | Room temp, 0.5-1.5 hr | 70-75% | Efficient, short reaction time |

| 2 | Intermediate | Ethanol + NaOH/KOH | 50-70°C, 10-20 min | 65-80% | Mild conditions |

Advantages:

- High yield

- Short reaction time

- Mild operational conditions

Limitations:

- Requires specific starting materials (o-cyanophenyl derivatives)

- Scale-up may require optimization

Catalytic and Cross-Coupling Approaches

Overview:

Modern synthetic routes employ palladium-catalyzed Suzuki coupling to attach various aryl groups at the indole core, followed by functionalization at the 6-position.

Procedure:

Data:

Notes:

- This approach allows for structural diversity.

- Catalytic steps are highly efficient but require expensive catalysts.

Summary of Key Research Findings

| Methodology | Advantages | Disadvantages | Overall Yield | Applicability |

|---|---|---|---|---|

| Multi-step traditional | Well-established | Low overall yield (~20-40%) | 20-40% | Laboratory scale |

| One-pot synthesis | High yield, fast | Limited substrate scope | Up to 75% | Industrial scale potential |

| Cross-coupling | Structural diversity | Costly catalysts | 80-90% | Medicinal chemistry |

Chemical Reactions Analysis

1.1. Substitution Reactions

Tosylation and Nucleophilic Substitution

-

Reagents/Conditions : Tosyl chloride (TsCl), base (e.g., pyridine).

-

Mechanism : The aminomethyl group undergoes tosylation, forming a tosylated intermediate. This activates the amine for nucleophilic substitution, enabling subsequent reactions (e.g., alkylation or acylation) .

-

Major Products : Tosylated derivatives, which can react further with nucleophiles like alkyl halides or acyl chlorides.

Boc Protection and Deprotection

-

Reagents/Conditions : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine); deprotection with trifluoroacetic acid (TFA).

-

Mechanism : The aminomethyl group is protected as a Boc-carbamate to prevent unintended reactions during synthesis. TFA cleaves the Boc group, regenerating the free amine .

-

Major Products : Boc-protected intermediates and deprotected amines.

1.2. Reduction Reactions

Reductive Amination

-

Reagents/Conditions : Sodium triacetoxyborohydride (Na(AcO)₃BH), amine donors (e.g., ethylamine).

-

Mechanism : This reaction introduces additional amine groups via reductive amination, expanding the compound’s functional diversity .

-

Major Products : Amino derivatives with enhanced hydrogen-bonding capacity.

Saponification

-

Reagents/Conditions : Lithium hydroxide (LiOH), THF-H₂O.

-

Mechanism : Esters derived from the carboxylic acid group are hydrolyzed to carboxylic acids .

-

Major Products : Free carboxylic acid derivatives.

1.3. Cross-Coupling and Rearrangement

Lithium Halogen Exchange and CO₂ Quenching

-

Reagents/Conditions : n-Butyl lithium (n-BuLi), CO₂ gas.

-

Mechanism : Lithium reagents facilitate halogen exchange, followed by CO₂ incorporation to form carboxylic acids. This is critical for synthesizing derivatives with modified carboxylic acid groups .

-

Major Products : Carboxylic acid derivatives (e.g., compound 8 in Scheme 2) .

Boc Migration During Bromination

-

Reagents/Conditions : N-Bromosuccinimide (NBS), n-BuLi.

-

Mechanism : Bromination followed by lithiation induces a Boc group migration, yielding ester derivatives (e.g., compound 12). This rearrangement is pivotal for accessing specific substitution patterns .

-

Major Products : Ester intermediates and rearranged Boc-protected compounds.

Reaction Comparison Table

3.2. Biological Relevance

-

Enzyme and Receptor Interactions : The compound’s structural features (indole core, aminomethyl group) enable interactions with biological targets, including kinases and receptors. Derivatives modulate immune responses by influencing IL-4 transcription and release .

-

Pharmaceutical Applications : Prodrugs and analogs of 3-substituted aminoindole-2-carboxylic acids demonstrate therapeutic potential in immunomodulation .

Scientific Research Applications

Scientific Research Applications of 3-(Aminomethyl)-1H-indole-6-carboxylic acid

This compound is a versatile compound with applications spanning chemistry, biology, and industry. Its unique structure, featuring an aminomethyl group and an indole core, allows it to interact with various molecular targets, making it valuable in scientific research.

Applications in Chemistry

- Building Block for Synthesis this compound serves as a fundamental building block in synthesizing complex molecules. The presence of multiple functional groups allows chemists to modify and incorporate this scaffold into larger structures, potentially creating novel compounds with tailored properties.

- Ligand in Coordination Chemistry The compound can act as a ligand in coordination chemistry, where it binds to metal ions to form complexes. These complexes can have diverse applications, including catalysis, materials science, and medicine.

Applications in Biology

- Enzyme Inhibition Studies Due to its structural similarity to natural indole derivatives, this compound is used in enzyme inhibition studies. Researchers can investigate its ability to inhibit specific enzymes, providing insights into enzyme function and potentially leading to the development of new therapeutics.

- Receptor Binding Studies The compound's interaction with receptors is also explored. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the indole core can engage in π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, offering possibilities for drug discovery.

Applications in Industry

- Production of Dyes and Pigments this compound is used in the production of dyes, pigments, and other specialty chemicals. The indole core is a common motif in many dyes and pigments because it provides a chromophore that absorbs light in the visible region.

- Pharmaceutical Chemistry: Derivatives of indole-3-carboxylic acid have demonstrated antiviral activity . Novel series of 2-aminomethyl-5-hydroxyl-1H-indole-3-carboxylic acid were synthesized and tested, showing antiviral capabilities against bovine virus, diarrhea virus, hepatitis C, and influenza virus .

Chemical Reactions and Properties

This compound can undergo several chemical reactions, allowing for the synthesis of diverse derivatives.

- Oxidation Oxidation reactions can transform the compound into corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms, using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Related Research

Other related research includes:

- 3-substituted amino-1H-indole-2-carboxylic acid derivatives, which can modulate T helper (Th) cells, controlling the transcription of interleukin-4 (IL-4) message, IL-4 release, or IL-4 production .

- Indolyl analogs with antiproliferative activities against tumor growth .

- Piperidine and its derivatives as building blocks in pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the indole core provides a planar structure that can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the indole ring significantly alter electronic, steric, and solubility profiles:

*Calculated based on molecular formula C10H10N2O2.

- Electronic Effects: Electron-withdrawing groups (e.g., -F, -Br) lower the pKa of -COOH, increasing acidity. Aminomethyl (-CH2NH2) introduces basicity, enabling protonation at physiological pH.

- Solubility: Aminomethyl and carboxylic acid groups enhance aqueous solubility compared to methyl or bromo analogs. For example, 3-Methyl-1H-indole-6-carboxylic acid is less soluble in water due to hydrophobicity.

Spectroscopic Comparisons

- NMR Shifts: 3-(2-(Dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic acid: The carbonyl group at C3 causes downfield shifts in 13C NMR (δ ~165-170 ppm). 3-(Aminomethyl) analogs: Protons on -CH2NH2 typically resonate at δ 2.8-3.5 ppm (1H NMR), while -NH2 appears as a broad signal at δ 1.5-2.5 ppm. 6-Bromo derivative: Aromatic protons near -Br show deshielding (δ 7.5-8.0 ppm in 1H NMR).

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

3-(Aminomethyl)-1H-indole-6-carboxylic acid (also referred to as 3-aminoindole-6-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 164.17 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC2=C(C=C1C(=O)O)NC=C2CN

The compound features an indole core, known for its ability to interact with various biological targets. The aminomethyl group at the 3-position and the carboxylic acid group at the 6-position contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various kinases, disrupting their normal function and leading to reduced tumor cell proliferation.

- Receptor Binding : Its structural similarity to natural indole derivatives allows it to bind effectively to receptor sites, modulating signaling pathways crucial for cell growth and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated its efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

In vitro studies indicate that the compound induces apoptosis in human cancer cell lines with IC50 values ranging from 10–20 µM, demonstrating significant potency compared to control compounds.

Antimicrobial Properties

The compound has shown promising results against a range of pathogens, suggesting potential applications in treating infectious diseases.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Candida albicans | 25 | Weak |

Antimicrobial assays revealed that the compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 5–30 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, contributing to its therapeutic potential in conditions characterized by inflammation. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific substituents on biological activity:

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 3-Aminomethyl | Enhances enzyme binding | |

| Carboxylic Acid | Essential for receptor interaction | |

| Indole Core | Critical for biological activity |

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study A : In a study evaluating the anticancer properties, it was found that this compound inhibited cell proliferation in various cancer cell lines with significant effects observed at concentrations above 5 µM.

Case Study B : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic routes for 3-(Aminomethyl)-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves condensation reactions using acetic acid as a solvent and sodium acetate as a base. For example, derivatives of indole-carboxylic acids are synthesized by refluxing 3-formyl-indole precursors with amines or thiazolidinones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . To optimize yields:

- Vary stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to nucleophile).

- Adjust reflux time (3–5 hours) to balance reaction completion and byproduct formation.

- Use sodium acetate to maintain mildly acidic conditions, enhancing nucleophilic attack.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the aminomethyl (-CHNH) and carboxylic acid (-COOH) groups. Key signals include aromatic protons (6.5–8.5 ppm) and methylene protons adjacent to the amine (~3.8–4.2 ppm). IR spectroscopy can validate carboxylic acid O-H stretches (~2500–3000 cm) .

- Crystallography : For single-crystal X-ray diffraction, refine data using SHELXL. Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints to the aminomethyl group .

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or acidic aqueous solutions (pH < 4). For biological assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation.

- For crystallography, use solvent mixtures like DMF/acetic acid (1:1) to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. To address this:

- Purity Validation : Use HPLC-MS (≥95% purity) to exclude confounding byproducts.

- Orthogonal Assays : Compare results across multiple platforms (e.g., fluorescence-based vs. radioligand binding assays for target engagement).

- Cell Line Variability : Test in primary cells vs. immortalized lines, as transporter expression (e.g., EAAT2) varies significantly .

Q. What strategies are effective in overcoming crystallographic refinement challenges for this compound’s derivatives?

- Methodological Answer : Challenges include disorder in the aminomethyl group or poor diffraction. Mitigate by:

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å).

- Refinement : Apply SHELXL’s restraints (e.g., DFIX for bond lengths, FLAT for planar groups). For twinned crystals, use the TWIN/BASF commands .

Q. How to design mechanistic studies to elucidate the compound’s interaction with biological targets like EAAT2?

- Methodological Answer :

- Radioligand Displacement : Use -glutamate to assess competitive binding to EAAT2 in transfected HEK293 cells.

- Mutagenesis : Introduce point mutations (e.g., T394A in EAAT2) to identify critical binding residues.

- Computational Docking : Perform molecular dynamics simulations with Glide or AutoDock to predict binding poses in the glutamate translocation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.